molecular formula C19H17NO5 B14272861 2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate CAS No. 168004-78-2

2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate

Cat. No.: B14272861
CAS No.: 168004-78-2
M. Wt: 339.3 g/mol
InChI Key: KUYWCLNLVILVMK-UHFFFAOYSA-N
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Description

2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate is an organic compound that features a nitrophenyl group, an ethenyl linkage, and a phenoxyethyl prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate typically involves a multi-step process:

    Formation of 4-nitrophenyl ethenyl derivative: This step involves the reaction of 4-nitrobenzaldehyde with an appropriate reagent to form the 4-nitrophenyl ethenyl intermediate.

    Coupling with phenoxyethyl prop-2-enoate: The intermediate is then coupled with phenoxyethyl prop-2-enoate under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxyethyl prop-2-enoate derivatives.

Scientific Research Applications

2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate involves its interaction with molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the ethenyl linkage and phenoxyethyl prop-2-enoate moiety can interact with various biological molecules. These interactions can lead to the modulation of cellular pathways and biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate: shares similarities with other nitrophenyl derivatives and phenoxyethyl compounds.

    4-Nitrophenyl acetate: Another compound with a nitrophenyl group, used in enzymatic studies.

    Phenoxyethyl acrylate: A related compound used in polymer chemistry.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties

Properties

CAS No.

168004-78-2

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

2-[4-[2-(4-nitrophenyl)ethenyl]phenoxy]ethyl prop-2-enoate

InChI

InChI=1S/C19H17NO5/c1-2-19(21)25-14-13-24-18-11-7-16(8-12-18)4-3-15-5-9-17(10-6-15)20(22)23/h2-12H,1,13-14H2

InChI Key

KUYWCLNLVILVMK-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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